molecular formula C24H19NO4 B2712273 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide CAS No. 923141-00-8

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide

Cat. No. B2712273
M. Wt: 385.419
InChI Key: CFUZUBOWKCXTLH-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide” is a chemical compound with diverse scientific applications1. It is offered by Benchchem for CAS No. 923217-95-22.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

While I couldn’t find the exact molecular structure of “N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide”, similar compounds have been analyzed. For instance, “N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide” contains a total of 55 bonds, including 37 non-H bonds, 26 multiple bonds, 5 rotatable bonds, 4 double bonds, and 22 aromatic bonds3.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Synthesis and Characterization

  • The synthesis and characterization of iodobenzamide analogues, including structures related to benzofurans, have been explored for their potential as D-2 dopamine receptor imaging agents. Such compounds demonstrate significant binding affinity, suggesting their utility in imaging CNS D-2 dopamine receptors (Murphy et al., 1990).

2. Catalytic and Synthetic Applications

  • Research has demonstrated the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, showcasing the potential of benzamide derivatives in facilitating stereoselective synthesis. This methodology opens avenues for creating complex organic molecules with high enantioselectivity (Inokuma, Hoashi, & Takemoto, 2006).

3. Pharmacological Applications

  • Benzofuran derivatives have been studied for their anticancer properties, specifically targeting tubulin polymerization, which is crucial for cell division. These findings indicate a promising direction for the development of new antitumor agents (Pieters et al., 1999).

4. Receptor Binding Studies

  • Novel sigma-2 receptor probes, including benzamide analogues, have been synthesized and evaluated, highlighting their potential in studying sigma-2 receptors in vitro. Such research contributes to understanding receptor-mediated processes and developing targeted therapies (Xu et al., 2005).

5. Analytical and Material Science Research

  • Studies on the decomposition of benzoylthioureas to benzamides and thiobenzamides under solvent-free conditions have provided insights into green chemistry approaches and the development of new methods for synthesizing benzamides and thiobenzamides. This research is significant for both synthetic organic chemistry and environmental sustainability (Nahakpam et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-20-12-11-18(25-24(27)17-9-6-10-19(13-17)28-2)14-21(20)29-23(15)22(26)16-7-4-3-5-8-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUZUBOWKCXTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide

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